1-benzylsulfanyl-3-methoxypropan-2-ol
Overview
Description
1-benzylsulfanyl-3-methoxypropan-2-ol is a sulfur-containing alcohol that has garnered interest in organic chemistry due to its unique structure and potential applications. This compound features a benzylsulfanyl group attached to a methoxypropanol backbone, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzylsulfanyl-3-methoxypropan-2-ol can be synthesized through a multi-step process. One common method involves the reaction of benzyl mercaptan with 3-chloro-2-methoxypropan-1-ol under basic conditions. The reaction typically proceeds as follows:
Step 1: Benzyl mercaptan is reacted with sodium hydroxide to form the sodium salt of benzyl mercaptan.
Step 2: The sodium salt of benzyl mercaptan is then reacted with 3-chloro-2-methoxypropan-1-ol to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions
1-benzylsulfanyl-3-methoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-benzylated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-benzylsulfanyl-3-methoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized as an additive in lubricants and other industrial products.
Mechanism of Action
The mechanism of action of 1-benzylsulfanyl-3-methoxypropan-2-ol involves its interaction with various molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially altering their function. The methoxy group can also participate in hydrogen bonding, affecting the compound’s binding affinity to different targets.
Comparison with Similar Compounds
Similar Compounds
- 1-benzylsulfanyl-3-methoxypropan-2-ol
- 1-benzylsulfonyl-3-methoxy-2-propanol
- 1-benzylsulfinyl-3-methoxy-2-propanol
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Compared to its sulfonyl and sulfinyl analogs, it offers different oxidation states and reactivity profiles, making it a valuable compound in various chemical and industrial processes.
Properties
IUPAC Name |
1-benzylsulfanyl-3-methoxypropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2S/c1-13-7-11(12)9-14-8-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXBDASPXNHBPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CSCC1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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